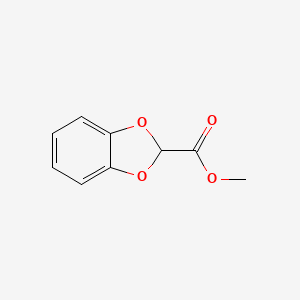

![molecular formula C9H10N4O2 B1296960 4-甲基吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯 CAS No. 6726-54-1](/img/structure/B1296960.png)

4-甲基吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

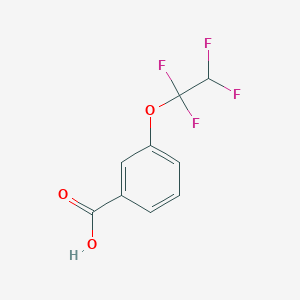

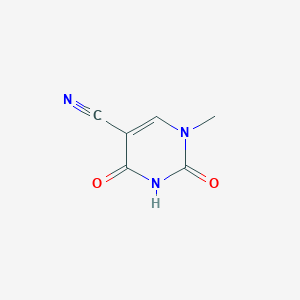

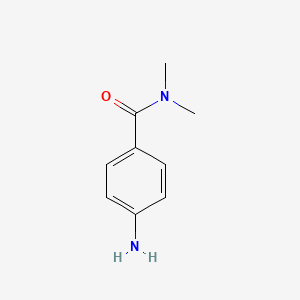

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement .

Synthesis Analysis

The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves several steps. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is characterized by a molecular weight of 206.20 g/mol . The InChI string representation of the molecule isInChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 . Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the chemical reactions involving this compound can be found in the referenced papers .Physical And Chemical Properties Analysis

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a molecular weight of 206.20 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.08037557 g/mol . The topological polar surface area is 69.4 Ų .科学研究应用

Synthesis of Disperse Dyes

A series of novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Fused pyrazoles, including pyrazolo[5,1-c][1,2,4]triazines, are important compounds with a wide range of interesting properties. They have been found to exhibit antihyperglycemic, analgesic, anti-inflammatory, antipyretic, antibacterial, hypoglycemic, and sedative-hypnotic activity . Some pyrazoles were reported to have non-nucleoside HIV-1 reverse transcriptase inhibitory activity .

Synthesis of Heteroaromatic Compounds

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . 5-Aminopyrazoles are versatile reagents and have been extensively utilized as synthetic starting components for preparation of several polysubstituted fused pyrazoles .

Application in Dyes

Some azopyrazole derivatives also find application in dyes . The effect of pH and solvent upon the absorption ability of dyes substituted with electron-withdrawing and electron-donating groups at their o-, m-, p-position was also examined in detail .

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Synthesis of Fused Pyrazolo[3,4-d]-thiazoles

The synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines has been discussed in recent research . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine .

属性

IUPAC Name |

ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPXRESOEITXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342761 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

CAS RN |

6726-54-1 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。